![molecular formula C10H9FN2O2 B1532865 Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 920978-84-3](/img/structure/B1532865.png)

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Descripción general

Descripción

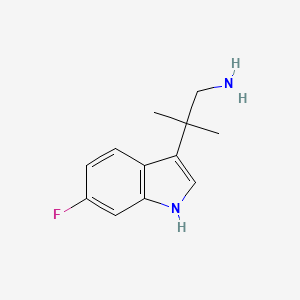

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

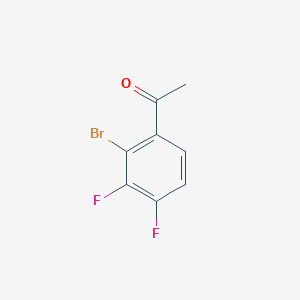

The synthesis of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and similar compounds has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates significant regioselectivity and diastereoselectivities, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

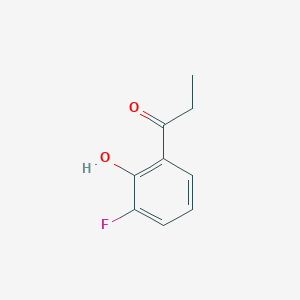

Research has explored the antimicrobial potential of derivatives of ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate. For example, fluoronaphthyridines synthesized from this compound have shown promising in vitro and in vivo antibacterial activities, indicating potential as therapeutic agents (Bouzard et al., 1992).

Fluorescence and Sensing Applications

The compound's derivatives have also been found to exhibit unique fluorescence properties. Specifically, trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, synthesized from related fluorinated carboxylates, showed novel fluorescent characteristics and potential as Echinochloa crus-galli L. Beauv inhibitors, suggesting their use in sensing and biological applications (Wu et al., 2006).

Supramolecular Chemistry

In the realm of supramolecular chemistry, ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate-related compounds, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, have been investigated for their ability to form supramolecular aggregates through various intermolecular interactions. These studies contribute to our understanding of the structural basis for the assembly of complex molecular systems (Suresh et al., 2007).

Herbicidal Activity

Moreover, this compound has laid the groundwork for the development of new classes of herbicides. The discovery of fluoroalkylated pyridine herbicides derived from ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate showcases its potential in agricultural applications. These compounds exhibit herbicidal activity through various modes of action, including ester, thioester, and amide formulations, which could lead to new strategies for weed control (Lee et al., 1991).

Mecanismo De Acción

Target of Action

The primary target of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors , making them an attractive strategy for cancer therapy .

Mode of Action

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate interacts with its targets by inhibiting the FGFR signaling pathway . This inhibition occurs due to the compound’s ability to bind to FGFRs, thereby preventing their activation and subsequent signal transduction .

Biochemical Pathways

The inhibition of FGFRs by Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis .

Result of Action

The inhibition of FGFRs by Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate leads to a decrease in cell proliferation and migration . This results in the suppression of tumor growth .

Propiedades

IUPAC Name |

ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDGSFPBEITVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=NC=C2N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737488 | |

| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

CAS RN |

920978-84-3 | |

| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

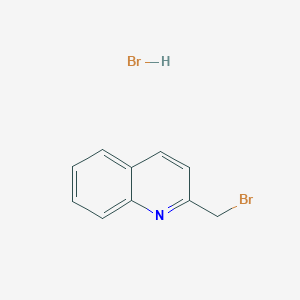

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)

![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)

![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)